molecular formula C8H22Cl3N5 B11774276 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride

Cat. No.: B11774276
M. Wt: 294.6 g/mol
InChI Key: OFKQHEQAKDKQQQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Scientific Research Applications

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can be compared to other similar compounds, such as:

    1-(2-(Piperazin-1-yl)ethyl)guanidine trihydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group.

    1-(4-(Piperazin-1-yl)butyl)guanidine trihydrochloride: This compound has a butyl group instead of a propyl group.

    1-(3-(Morpholin-4-yl)propyl)guanidine trihydrochloride: This compound has a morpholine ring instead of a piperazine ring.

These similar compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C8H22Cl3N5

Molecular Weight

294.6 g/mol

IUPAC Name

2-(3-piperazin-1-ylpropyl)guanidine;trihydrochloride

InChI

InChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H

InChI Key

OFKQHEQAKDKQQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl

Origin of Product

United States

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